

Application Note: Protocols for Solid-Phase Extraction of Melamine from Food Samples

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Compound of Interest

Compound Name: Melamine(1+)

Cat. No.: B1240398

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Introduction

Melamine is a nitrogen-rich organic compound that has been illicitly added to food products to artificially increase their apparent protein content. This adulteration poses significant health risks, including kidney failure.[1][2][3] Consequently, robust and reliable analytical methods are crucial for the detection and quantification of melamine in various food matrices to ensure consumer safety. Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes matrix interferences and concentrates the analyte, leading to improved accuracy and sensitivity in subsequent analyses such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[4][5] This application note provides detailed protocols for the solid-phase extraction of melamine from different food samples, primarily focusing on strong cation exchange (SCX) SPE methods.

Data Presentation: Quantitative Analysis of Melamine

The following table summarizes the quantitative data from various studies on the solid-phase extraction of melamine from food samples. This data highlights the effectiveness of the described methods in terms of recovery, sensitivity, and precision.

Food Matrix	SPE Sorbent	Analytical Method	Spike Level	Recovery (%)	RSD (%)	LOD/LOQ	Reference
Whole Milk	Discover y® DSC-SCX	LC-MS/MS	10-2500 ng/mL	89 (average)	< 11	-	[1]
Dry Infant Formula	Discover y® DSC-SCX	LC-MS/MS	10-2500 ng/g	82 (average)	< 11	-	[1]
Dry Milk Powder	Discover y® DSC-SCX	LC-MS/MS	1000 ng/g	81	-	-	[1]
Whole Milk (with Cyanuric Acid)	Discover y® DSC-SCX	LC-MS/MS	100 ng/mL & 1000 ng/mL	99-102	-	-	[1]
Full-Fat Milk	Strong Cation Exchange	GC/MS	1 µg/mL	~120	3.45	< 0.1 µg/mL	
Milk Powder	Agilent SampliQ Polymer SCX	HPLC/UV	2, 5, 10 mg/kg	84.5 - 86.7	1.18 - 2.83	10 µg/kg (LOD)	[2]
Egg	Agilent SampliQ Polymer SCX	HPLC/UV	2, 5, 10 mg/kg	93.0 - 95.2	2.01 - 3.00	10 µg/kg (LOD)	[2]
Milk	Supelco® Discover y DSC-SCX	LC-MS/MS	100 ng/mL (with cyanuric acid)	94	-	-	[3]

Liquid Milk & Infant Formula	Oasis MCX	UPLC-MS/MS	-	-	-	20 ppb (LOQ)	
Powdered Infant Milk	Agilent Bond Elut Plexa PCX	Reversed-Phase Chromatography	0.1 - 10 µg/g	100 ± 7.9 (at 1 µg/g)	-	0.5 µg/g (for melamine)	[6][7]
Ham	GracePur e™ Cation-X	HPLC-UV	-	92	-	-	[8]
Biscuit	GracePur e™ Cation-X	HPLC-UV	-	80	-	-	[8]
Pork	GracePur e™ Cation-X	HPLC-UV	-	103	-	-	[8]

Experimental Protocols

This section provides detailed methodologies for the solid-phase extraction of melamine from various food matrices. The protocols are based on strong cation exchange (SCX) SPE, which is highly effective for the polar basic compound melamine.[1]

Protocol 1: Melamine Extraction from Milk and Milk Powder

This protocol is adapted from a widely used method for dairy products and is suitable for both liquid milk and powdered milk samples.[1]

Materials:

- SPE Cartridges: Strong Cation Exchange (SCX), e.g., Discovery® DSC-SCX, 500 mg/6 mL[1][3]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid or Phosphate buffer (pH 2.5)[1][3]
- Ammonia solution (5% in methanol)
- Centrifuge
- Ultrasonic bath
- Nitrogen evaporator

Sample Pre-treatment:

- Whole Milk:
 - Take 5 mL of the milk sample and spike it with the desired concentration of melamine standard.[1][3]
 - Add 5 mL of 100 mM phosphate buffer (pH 2.5) and 1 mL of acetonitrile.[1][3]
 - Sonicate the mixture for 5-10 minutes.[1]
 - Centrifuge at 3500 rpm for 10 minutes.[1]
 - Carefully collect the middle supernatant layer for SPE processing.[1]
- Dry Milk Powder:
 - Weigh 1 g of the dry milk powder and spike with the melamine standard.[1]
 - Dissolve the powder in 4 mL of deionized water.
 - Add 6 mL of 2.5% formic acid.[1]

- Sonicate for 10 minutes.[1]
- Centrifuge at 3500 rpm for 10 minutes.[1]
- Collect the middle supernatant for SPE.[1]

Solid-Phase Extraction Procedure:

- Conditioning: Condition the SCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of 0.1% formic acid or the phosphate buffer used in sample pre-treatment.[1]
- Loading: Load the prepared sample supernatant onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of 0.1% formic acid followed by 3 mL of methanol to remove interfering substances.[1]
- Elution: Elute the retained melamine from the cartridge using 4 mL of 5% ammonia in methanol.[1][3]
- Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C.[1][3] Reconstitute the residue in a suitable volume of the mobile phase for subsequent LC-MS or HPLC analysis.[1]

Protocol 2: Melamine Extraction from Egg and other Solid Food Samples

This protocol is based on a method developed for egg and can be adapted for other solid food matrices like ham or biscuits.[2][8]

Materials:

- SPE Cartridges: Polymeric Strong Cation Exchange (SCX), e.g., Agilent SampliQ SCX, 60 mg/3 mL[2]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

- Trichloroacetic acid (1% in water)
- Ammonium hydroxide (5% in methanol)
- Centrifuge
- Vortex mixer and/or shaker
- Nitrogen evaporator

Sample Pre-treatment:

- Weigh 2 g of the homogenized sample (e.g., egg, ham) into a 50 mL centrifuge tube.[\[2\]](#)[\[8\]](#)
- Add 15 mL of 1% trichloroacetic acid and 5 mL of acetonitrile.[\[2\]](#)
- Vortex or sonicate for 10 minutes, followed by shaking for another 10 minutes.[\[2\]](#)
- Centrifuge at 4000 rpm for 10 minutes.[\[2\]](#)
- Filter the supernatant into a 25 mL volumetric flask and bring it to volume with 1% trichloroacetic acid.[\[2\]](#)
- Take a 5 mL aliquot of the extract and add 5 mL of purified water. Mix thoroughly.[\[2\]](#)

Solid-Phase Extraction Procedure:

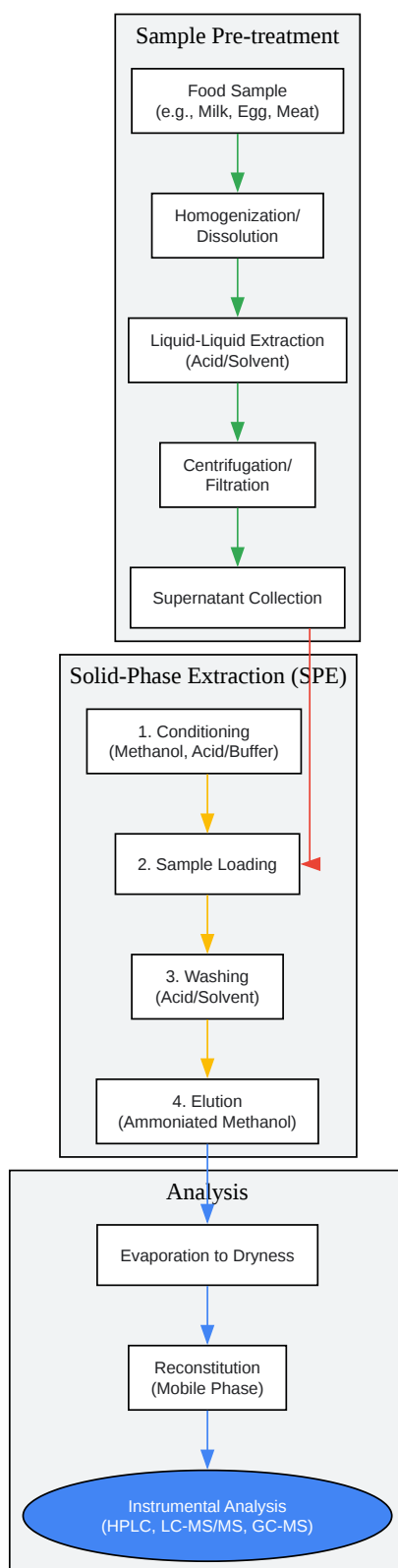
- Conditioning: Condition the SCX SPE cartridge with 3 mL of methanol, followed by 5 mL of water.[\[2\]](#)
- Loading: Load the 10 mL of the prepared sample solution onto the cartridge.[\[2\]](#)
- Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol. Discard the effluent.[\[2\]](#)
- Drying: Dry the cartridge under vacuum for approximately 3 minutes.[\[2\]](#)
- Elution: Elute the melamine with 6 mL of 5% ammonium hydroxide in methanol.[\[2\]](#)

- Drying and Reconstitution: Dry the collected eluent under a stream of nitrogen at 45°C.[\[2\]](#)
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm filter before analysis.[\[2\]](#)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase extraction of melamine from food samples.



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Caption: General workflow for melamine extraction from food.

Logical Relationship of SPE Steps

This diagram shows the logical sequence and purpose of each step in the solid-phase extraction process.



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Caption: Logical sequence of the solid-phase extraction steps.

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